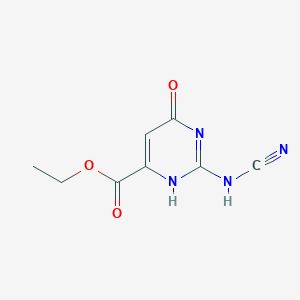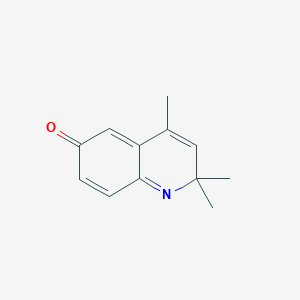
4-Methylcyclohex-1-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohex-1-ene-1-carbonyl chloride is a chemical compound with the formula C8H11ClO. It is commonly used in organic chemistry as a reagent in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 4-Methylcyclohex-1-ene-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride. However, it has been shown to exhibit cytotoxicity in cancer cells, suggesting potential antitumor activity.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Methylcyclohex-1-ene-1-carbonyl chloride in lab experiments is its high reactivity, which allows for efficient synthesis of organic compounds. However, its cytotoxicity may limit its use in certain experiments, and caution should be taken when handling the compound.
Future Directions
There are several future directions for research involving 4-Methylcyclohex-1-ene-1-carbonyl chloride. One potential direction is the synthesis of novel polymeric materials with improved properties for drug delivery and tissue engineering applications. Another direction is the synthesis of biologically active compounds with potential antitumor activity. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride.
Synthesis Methods
The synthesis of 4-Methylcyclohex-1-ene-1-carbonyl chloride can be achieved through the reaction between 4-methylcyclohex-1-ene-1-carboxylic acid and thionyl chloride. The reaction takes place at room temperature and produces 4-Methylcyclohex-1-ene-1-carbonyl chloride as the main product.
Scientific Research Applications
4-Methylcyclohex-1-ene-1-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of novel polymeric materials, such as poly(urea-urethane)s, which have potential applications in drug delivery and tissue engineering. It has also been used in the synthesis of biologically active compounds, such as 4-methylcyclohex-1-ene-1-carbohydrazide, which has been shown to exhibit antitumor activity.
properties
CAS RN |
111055-02-8 |
|---|---|
Product Name |
4-Methylcyclohex-1-ene-1-carbonyl chloride |
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
4-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3 |
InChI Key |
NBOFVHKWNGWEKW-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC1)C(=O)Cl |
Canonical SMILES |
CC1CCC(=CC1)C(=O)Cl |
synonyms |
1-Cyclohexene-1-carbonyl chloride, 4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



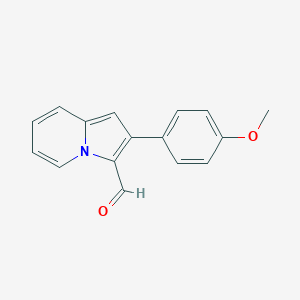
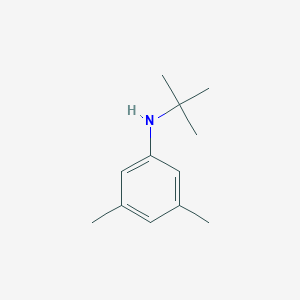

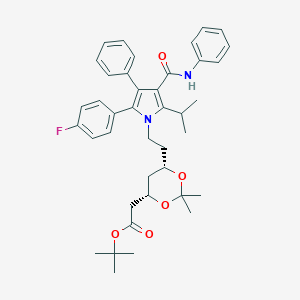
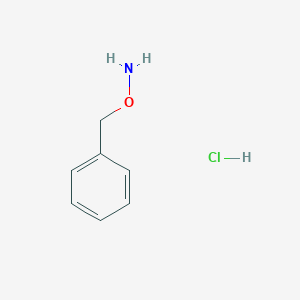
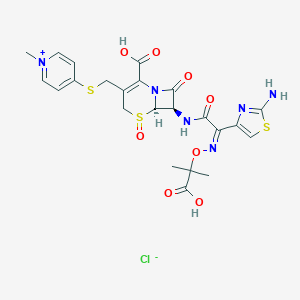

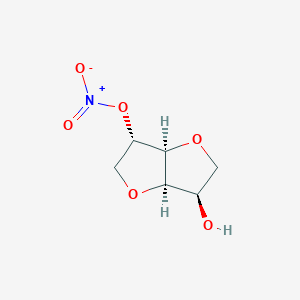

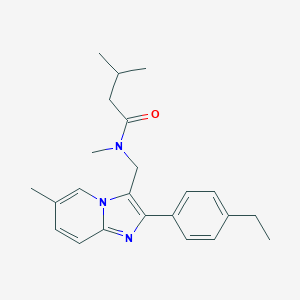
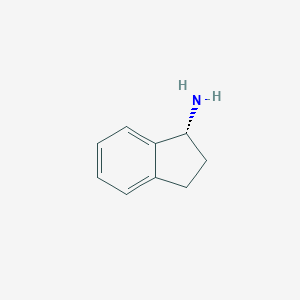
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
